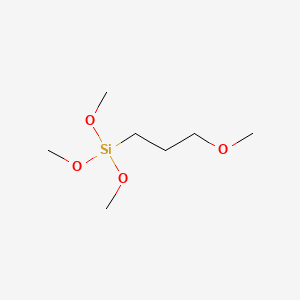

Trimethoxy(3-methoxypropyl)silane

説明

Structure

3D Structure

特性

IUPAC Name |

trimethoxy(3-methoxypropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18O4Si/c1-8-6-5-7-12(9-2,10-3)11-4/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMBLOQPQSYOMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187277 | |

| Record name | Ether, methyl (3-(trimethoxysilyl)propyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33580-59-5 | |

| Record name | Trimethoxy(3-methoxypropyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33580-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ether, methyl (3-(trimethoxysilyl)propyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033580595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ether, methyl (3-(trimethoxysilyl)propyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Surface Modification and Interfacial Science Utilizing Trimethoxy 3 Methoxypropyl Silane

Principles of Silane (B1218182) Coupling and Adhesion Promotion

The efficacy of Trimethoxy(3-methoxypropyl)silane as a coupling agent stems from its ability to form durable chemical bonds at the boundary between an inorganic surface and an organic matrix. The process begins at the inorganic interface, which is typically rich in hydroxyl (-OH) groups, such as on the surface of silica (B1680970) or metal oxides. sisib.comspecialchem.com

The trimethoxy groups on the silane molecule are hydrolyzable, meaning they react with water to form reactive silanol (B1196071) groups (-Si(OH)₃) and methanol (B129727). ccl.netwikipedia.org This hydrolysis step is crucial and can be influenced by factors such as pH and the presence of catalysts. specialchem.com These newly formed silanol groups can then undergo a condensation reaction with the hydroxyl groups present on the inorganic substrate, forming stable, covalent siloxane bonds (Si-O-Substrate). specialchem.comccl.net

Simultaneously, the silanol groups can also condense with each other, forming a cross-linked polysiloxane network on the substrate surface. specialchem.comccl.net This network enhances the durability and hydrolytic stability of the interfacial layer. While some bonds form directly with the surface, a multilayer, cross-linked structure is often created, which provides a more robust connection. ccl.net

The other end of the molecule, the 3-methoxypropyl group, is an organofunctional group that is chemically compatible with various organic polymers. This non-polar alkyl ether chain extends away from the inorganic surface, ready to interact with the organic matrix (e.g., an adhesive, coating, or polymer resin). These interactions are typically based on van der Waals forces, interdiffusion, and mechanical entanglement between the methoxypropyl chains and the polymer chains. This creates a strong and durable link across the interface, effectively "coupling" the two dissimilar phases.

The enhancement of adhesion by trimethoxysilanes like this compound is a multi-step process that transforms a weak interfacial boundary into a strong, covalently bonded region. onlytrainings.comspecialchem.com The mechanism can be summarized as follows:

Hydrolysis: The initial step involves the hydrolysis of the three methoxy (B1213986) groups (-OCH₃) attached to the silicon atom into silanol groups (-OH) upon exposure to moisture. Water is essential for this activation step. sisib.comspecialchem.com The reaction is: R-Si(OCH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃OH

Condensation: The resulting silanols are highly reactive and can condense with each other to form oligomeric polysiloxane structures. specialchem.comccl.net This self-condensation creates a durable, cross-linked network at the interface.

Surface Bonding: The silanol groups hydrogen-bond with the hydroxyl groups on the surface of the inorganic substrate (e.g., glass, metal, or mineral fillers). specialchem.com

Covalent Bond Formation: With the application of heat or during a curing process, these hydrogen bonds are converted into stable, covalent siloxane (Si-O-Si) bonds at the interface, liberating water in the process. specialchem.com This forms a continuous chain of covalent bonds from the substrate to the silane layer.

Organic Matrix Interpenetration: The organofunctional end of the silane, in this case, the methoxypropyl group, becomes physically entangled and interacts with the polymer matrix of the adhesive, coating, or composite. This creates a gradient of properties from the rigid inorganic surface to the flexible organic polymer, reducing internal stresses and improving mechanical strength and chemical resistance.

Table 1: Key Reactions in Silane Adhesion Promotion Explore the fundamental chemical reactions that enable trimethoxysilanes to bond inorganic and organic materials.

| Step | Reaction Name | Reactants | Products | Bond Type Formed |

|---|---|---|---|---|

| 1 | Hydrolysis | Silane (R-Si(OCH₃)₃), Water (H₂O) | Silanol (R-Si(OH)₃), Methanol (CH₃OH) | - |

| 2 | Condensation | Silanol (R-Si(OH)₃) | Polysiloxane (R-SiO₁.₅)n, Water (H₂O) | Siloxane (Si-O-Si) |

| 3 | Surface Reaction | Silanol (R-Si(OH)₃), Substrate-OH | Silane-Substrate, Water (H₂O) | Siloxane (Si-O-Substrate) |

| 4 | Interfacial Interaction | Silane (Organofunctional Group R), Polymer | Interpenetrating Network | Van der Waals, Entanglement |

Functionalization of Particulate and Nanomaterial Surfaces

The high surface energy of nanoparticles and inorganic fillers often leads to agglomeration and poor dispersion within polymer matrices. Surface modification with this compound can alter the surface chemistry of these materials, making them more compatible with organic media and improving the properties of the resulting composites. scispace.comsisib.com

Silica nanoparticles (SiO₂) are widely used as reinforcing fillers, but their hydrophilic surfaces, rich in silanol (Si-OH) groups, make them prone to clumping in hydrophobic polymers. scispace.comicrc.ac.ir this compound can be grafted onto the silica surface to render it more organophilic.

The modification process typically involves dispersing the silica nanoparticles in a solvent, followed by the addition of the silane. The trimethoxy groups of the silane react with the surface silanol groups of the silica nanoparticles through hydrolysis and condensation reactions, similar to the mechanism described for adhesion promotion. icrc.ac.ir This results in the covalent attachment of the silane to the nanoparticle surface. The outward-projecting methoxypropyl groups create a hydrophobic shell around the silica core, preventing agglomeration and promoting better dispersion in an organic matrix. researchgate.net The success of the modification is often confirmed using techniques like Fourier Transform Infrared Spectroscopy (FTIR), which detects the presence of the organic functional groups, and Thermogravimetric Analysis (TGA), which quantifies the amount of grafted silane. icrc.ac.irresearchgate.net

For core-shell nanoparticles like gold-coated silica (Au@SiO₂), the surface chemistry is dominated by the silica shell. Therefore, the modification strategy is analogous to that for pure silica nanoparticles. sigmaaldrich.com this compound can be used to functionalize the silica surface, making these nanoparticles dispersible in organic solvents or polymer matrices for applications in catalysis, sensing, or optics. The silanization process helps to passivate the surface, improving the stability and processability of the nanoparticles without altering the properties of the metallic core. google.com

Inorganic fillers are added to polymers to enhance mechanical properties or reduce cost. However, strong interfacial adhesion is required to transfer stress from the polymer matrix to the filler. Silane coupling agents like this compound can be used to pre-treat the surfaces of fillers such as barium sulfate, fly ash, and even natural fillers like olive pomace flour. sinogracechem.com

These fillers possess hydroxyl groups or can be treated to generate them on their surfaces. The silane then reacts with these groups, creating a hydrophobic surface that is more compatible with the polymer matrix. cloudchemicals.comsisib.com This surface treatment leads to improved filler dispersion, reduced viscosity of the composite melt, and enhanced mechanical properties such as tensile and impact strength in the final product. The treatment can be carried out via a wet method (in a slurry) or a dry method (using a high-shear mixer). sisib.com

Table 2: Applications of this compound in Surface Modification Discover how this compound is used to functionalize various material surfaces for enhanced performance.

| Substrate Type | Example(s) | Purpose of Modification | Expected Outcome |

|---|---|---|---|

| Nanoparticles | Colloidal Silica, Nanosilica | Improve dispersion, prevent agglomeration | Hydrophobic surface, enhanced compatibility with polymers |

| Metal Oxide Nanoparticles | Au@SiO₂ | Enhance solvent/polymer compatibility | Stable dispersion in organic media, surface passivation |

| Inorganic Fillers | Barium Sulfate, Fly Ash, Olive Pomace Flour | Improve interfacial adhesion, enhance mechanical properties | Better filler dispersion, increased composite strength |

Grafting onto Carbon-Based Nanomaterials (e.g., Black Phosphorus Nanosheets)

The functionalization of carbon-based nanomaterials is a critical area of research for enhancing their properties and dispersibility. While various amino-functionalized silanes have been employed for modifying materials like black phosphorus nanosheets to improve their sensing capabilities, specific studies detailing the use of this compound for this purpose are not currently available. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com In principle, the silanization process would involve the reaction of the silane with surface hydroxyl groups on the nanomaterial, but the specific impact of the methoxypropyl group on the properties of black phosphorus nanosheets remains to be investigated.

Surface Treatment of Bulk Substrates

Silanization of Metallic Surfaces (e.g., Aluminum, Copper, Titanium)

The surface treatment of metals with silanes is a common strategy to improve corrosion resistance and promote adhesion to organic coatings. Research has explored the use of various silanes on titanium surfaces to enhance their biocompatibility and bonding with dental resins. nih.govnih.govresearchgate.net For instance, studies have investigated the effects of different silane coupling agents on the bond strength between resin composites and titanium. researchgate.net However, specific research detailing the performance and reaction mechanisms of this compound on aluminum, copper, or titanium surfaces is not documented in the available literature.

Modification of Ceramic and Glass Substrates

Silane coupling agents are extensively used to modify the surface of ceramic and glass materials to improve their interaction with polymers and other organic materials. nih.govdiva-portal.orgmdpi.comresearchgate.netresearchgate.netresearchgate.netnih.govsemanticscholar.org For example, different silanes have been used to functionalize glass surfaces to enhance the adhesion of polymers for various applications. diva-portal.orgresearchgate.netresearchgate.net Similarly, the treatment of porous mullite (B73837) ceramics with silanes has been investigated to alter their surface properties. researchgate.net While the fundamental chemistry of silanization on these substrates is well-understood, specific studies focusing on the use and effects of this compound are lacking.

Pre-treatment of Fused Silica Capillaries for Enhanced Polymer Attachment

The inner surfaces of fused silica capillaries are often modified to facilitate the attachment of stationary phases in chromatography and other analytical techniques. This pre-treatment typically involves etching followed by silanization to introduce functional groups that can covalently bind to a polymer matrix. nih.gov While various silanes have been evaluated for this purpose, with the choice of solvent and reaction conditions being critical for successful surface modification, there is no specific information on the use of this compound in this application. nih.gov

Control over Grafting Density and Resultant Surface Morphology

Optimization of Silane Concentration and Reaction Parameters

The control over the grafting density of silanes on a substrate is crucial for achieving the desired surface properties. This is typically achieved by optimizing parameters such as silane concentration, reaction time, temperature, and the presence of catalysts. researchgate.netresearchgate.netnih.govscispace.comresearchgate.neturfu.rumdpi.com Studies have shown that varying the concentration of the silane can significantly impact the morphology of the resulting layer, from a monolayer to thicker, cross-linked structures. mdpi.com For instance, the optimization of silane concentration has been shown to be critical in the surface modification of silica nanoparticles and in the preparation of composite slurries for 3D printing. nih.govscispace.comresearchgate.net However, specific optimization studies and the resulting surface morphologies for this compound are not described in the available research.

Influence of Grafting Modes (e.g., Mono-, Di-, Tri-grafting) on Surface Properties

The grafting of trialkoxysilanes is a common method for the surface functionalization of materials like silica gel. Typically, this process is carried out in solvents such as toluene (B28343), acetonitrile, or acetone. However, research has shown that alcohols can also be used as solvents, which can participate in the reaction and lead to silica materials with alkoxy groups linked to the silicon atom. This results in systems that can be represented as [RSi(OR1)-(OSi)2], where the OR1 group originates from the alcohol used in the synthesis mdpi.com.

The mechanism of grafting for a coupling agent like vinyl triethoxysilane (B36694) onto macroporous silica gel has been shown to involve two types of connections on the surface of the silica gel rsc.org. The ratio of these different connection types highlights the complexity of the grafting process and the potential for a mixture of grafting modes to be present on a single surface rsc.org.

The degree of grafting is influenced by several factors. For instance, in the modification of halloysite (B83129) nanotubes with (3-chloropropyl)-trimethoxysilane, the molar ratio of the silane to water was found to be a critical parameter, with a higher degree of grafting achieved at a specific ratio. Interestingly, an increase in the number of moles of silane was found to decrease the degree of grafting mdpi.comresearchgate.net. The choice of solvent also plays a significant role, with toluene being identified as an effective medium for the grafting of (3-chloropropyl)-trimethoxysilane mdpi.com.

The concentration of the silane coupling agent is another key factor. Studies on the surface modification of SiO2 nanoparticles with 3-(glycidoxypropyl) trimethoxy silane have shown that an optimal concentration is necessary for effective functionalization scispace.comresearchgate.netresearchgate.net. Insufficient silane concentration leads to incomplete surface modification, while excessive amounts can lead to the deposition of the coupling agent on the surface, which may not be desirable scispace.comresearchgate.netresearchgate.net.

The expected influence of the different grafting modes on surface properties is summarized in the following table. It is important to note that this table represents a generalized understanding based on the behavior of trialkoxysilanes and is not based on specific experimental data for this compound.

| Grafting Mode | Number of Si-O-Substrate Bonds | Film Density and Order | Stability | Resulting Surface Properties (e.g., Hydrophobicity) |

| Mono-grafting | One | Lower density, potentially less ordered film. More unreacted methoxy groups may be present, which could hydrolyze and cross-link over time. | Lower, as the molecule is attached by a single point. May be more susceptible to desorption. | The resulting surface properties would be influenced by the density of the grafted layer. A less dense layer might expose more of the underlying substrate. |

| Di-grafting | Two | Higher density and more ordered film compared to mono-grafting. Fewer unreacted methoxy groups. | Higher stability due to two points of attachment. | A denser and more stable film would likely lead to more uniform and pronounced changes in surface properties, such as a consistent increase in contact angle for hydrophobic modifications. |

| Tri-grafting | Three | Potentially the highest density and most ordered film, leading to a well-packed self-assembled monolayer. | Highest stability due to three points of attachment, creating a robust surface modification. | A highly dense and stable layer is expected to provide the most significant and durable alteration of surface properties. For hydrophobic modifications, this would likely result in the highest and most stable water contact angles. |

This table is a representation of expected trends based on general principles of alkoxysilane grafting and not on specific experimental data for this compound.

Advanced Materials Applications of Trimethoxy 3 Methoxypropyl Silane and Its Derivatives

Protective and Functional Coatings

The ability of trimethoxy(3-methoxypropyl)silane to form a dense, cross-linked siloxane (Si-O-Si) network upon hydrolysis and condensation makes it an excellent candidate for protective and functional coatings. These coatings can be applied to a variety of substrates to enhance their performance and longevity.

Anti-Corrosion Coatings on Diverse Metal Substrates

Silane-based coatings are an environmentally friendly alternative to traditional chromate conversion coatings for corrosion protection of various metals. When applied to a metal surface, this compound hydrolyzes to form silanol (B1196071) groups (Si-OH). These silanol groups can then condense with hydroxyl groups present on the metal surface (M-OH), forming stable M-O-Si covalent bonds. Further condensation between silanol groups leads to the formation of a highly cross-linked, dense siloxane film that acts as a physical barrier, preventing corrosive species such as water, oxygen, and chloride ions from reaching the metal substrate. mdpi.commdpi.com

Below is a data table summarizing the electrochemical performance of a propyl-trimethoxy-silane (PTMS) coating on AA7075 aluminum alloy in a 0.1 M NaCl solution as a representative example.

| Treatment | Corrosion Potential (Ecorr) vs. SCE | Pitting Potential (Epit) vs. SCE |

| Bare AA7075 | -0.85 V | -0.79 V |

| PTMS Coated | -0.75 V | -0.72 V |

Note: Data is for Propyl-trimethoxy-silane as a representative trimethoxysilane (B1233946).

Development of Abrasion-Resistant and Scratch-Resistant Coatings

The incorporation of this compound into organic coatings can significantly enhance their mechanical properties, including abrasion and scratch resistance. The silane (B1218182) molecules can co-condense with other components of the coating formulation, such as acrylic or polyurethane resins, to increase the cross-linking density of the cured film. This results in a harder and more durable surface that is less susceptible to mechanical damage.

Studies on coatings containing similar silanes, such as 3-glycidoxypropyl trimethoxysilane (GPTMS), have shown a significant improvement in the hardness of the coating. For instance, the pencil hardness of a polycarbonate substrate was increased from 6B to H after the application of a GPTMS-Al2O3 nano-hybrid coating. researchgate.net The wear resistance of a polyurethane (PU) composite coating was also improved by a factor of 10 with the addition of nano-SiO2, where the silane acts as a coupling agent to improve the dispersion and bonding of the nanoparticles within the polymer matrix. researchgate.net

The following table presents data on the wear resistance of a polyurethane composite coating, demonstrating the impact of improved interfacial adhesion, a key role of silane coupling agents.

| Coating | Wear Rate (cm³/min·N) | Friction Coefficient |

| Pure PU Coating | 1.52 x 10⁻⁵ | 0.45 |

| 2 wt.% SiO₂/PU Composite Coating | 1.52 x 10⁻⁶ | 0.31 |

Note: This data illustrates the effect of nanoparticle reinforcement, where a silane coupling agent would be crucial for optimal performance.

Engineering of Water-Repellent and Organophilic Surface Adjustments

This compound can be used to modify the surface energy of substrates, rendering them either water-repellent (hydrophobic) or oil-attracting (organophilic). The nonpolar methoxypropyl group of the silane, oriented away from the substrate after bonding, creates a low-energy surface that repels water. The degree of hydrophobicity is often quantified by the water contact angle; a higher contact angle indicates greater water repellency.

The creation of superhydrophobic surfaces, with water contact angles exceeding 150°, can be achieved by combining a low surface energy chemical modification with a specific surface topography. mdpi.com Studies on other trimethoxysilanes have shown that the concentration of the silane solution and the surface roughness of the substrate play a crucial role in determining the final contact angle. For example, modifying a rough aluminum alloy surface with octadecyltrimethoxysilane has resulted in water contact angles approaching 180°. mdpi.comresearchgate.net

The table below shows the effect of surface roughening and silanization with octadecyltrimethoxysilane on the water contact angle of a 6082 aluminum alloy surface, illustrating the principles of creating water-repellent surfaces.

| Surface Treatment | Water Contact Angle (°) | Sliding Angle (°) |

| As-received Aluminum Alloy | 69 ± 3 | > 90 |

| Roughened (HF/HCl etched) | < 25 | > 90 |

| Roughened and Silanized | ~180 | 0 |

Note: Data is for Octadecyltrimethoxysilane as a representative trimethoxysilane to demonstrate the effect on water repellency.

Applications in Dental and Biomedical Coatings

In the biomedical field, silane coatings are investigated for their potential to improve the biocompatibility and performance of metallic implants. These coatings can enhance the adhesion of bone cells to the implant surface and improve its corrosion resistance in the physiological environment. While direct studies on this compound are limited, research on other trimethoxysilanes in dental and biomedical applications provides valuable insights.

For instance, 3-methacryloxypropyltrimethoxysilane (MPTMS) is widely used as a coupling agent in dental composites to improve the bond strength between the resin matrix and inorganic fillers. ohi-s.com In a study on the shear bond strength of a composite resin to titanium, a common dental implant material, various silane coupling agents were evaluated. The results showed that silanization significantly improved the bond strength compared to non-silanized surfaces. nih.gov

The following table presents the shear bond strength of a composite resin to titanium with and without silanization, highlighting the importance of silane coupling agents in dental applications.

| Silane Treatment | Shear Bond Strength (MPa) |

| Non-silanized | 4.8 ± 2.1 |

| 2 wt% γ-methacryloxypropyltrimethoxysilane | 20.4 ± 12.2 |

| 2 wt% Silane Mixture (γ-MPS and vinyltriisopropoxysilane) | 11.3 ± 3.6 |

Note: Data is for other silanes to demonstrate the principle of enhanced adhesion in dental applications.

Production and Application Methodologies for Silane Coating Materials

The production of silane coatings typically involves the hydrolysis and condensation of the silane precursor in a solvent, often an alcohol-water mixture, in a process known as the sol-gel method. ijfmr.com The pH of the solution is a critical parameter that influences the rates of hydrolysis and condensation, and consequently, the structure and properties of the resulting film.

Common application methods for silane coatings include dip-coating, spin-coating, spraying, and brushing. The dip-coating technique is a simple and widely used method that involves immersing the substrate into the silane solution, followed by withdrawal at a constant speed. unm.eduresearchgate.net The thickness of the coating is influenced by factors such as the withdrawal speed, the viscosity of the solution, and the solvent evaporation rate. After application, the coating is typically cured at an elevated temperature to promote the completion of the condensation reactions and the formation of a stable, cross-linked network.

A study on the deposition of a hybrid film on galvanized steel using 3-(trimethoxysilylpropyl) methacrylate (B99206) (TMSPMA) and tetraethoxysilane (TEOS) provides a representative example of the dip-coating process parameters.

| Parameter | Value |

| Silane Precursors | TMSPMA and TEOS |

| Solvent | Acidified distilled water (pH 4.0) |

| Immersion Time | 5 minutes |

| Post-immersion Air Exposure | 1 hour at 24 °C |

| Curing Temperature | 90 °C |

| Curing Time | 1 hour |

Note: This data is for a different trimethoxysilane but illustrates typical sol-gel dip-coating parameters.

Composite Materials and Nanocomposites

The trimethoxy groups of the silane hydrolyze and react with the hydroxyl groups on the surface of the inorganic filler, forming strong covalent bonds. The methoxypropyl group, on the other hand, can interact and co-react with the polymer matrix, thus creating a durable bridge between the filler and the matrix. This improved interfacial bonding allows for more efficient stress transfer from the matrix to the reinforcement, resulting in enhanced mechanical properties such as tensile strength, flexural modulus, and impact resistance. mdpi.commdpi.comgigvvy.comresearchgate.net

In nanocomposites, where the filler material has at least one dimension in the nanometer scale, this compound can be used to modify the surface of nanoparticles to improve their dispersion within the polymer matrix and prevent agglomeration. researchgate.netscispace.com A uniform dispersion of nanoparticles is essential for realizing the full potential of their property enhancements.

The following table shows the effect of a silane coupling agent, 3-methacryloxypropyltrimethoxysilane (MPTS), on the mechanical properties of a dental nanocomposite resin filled with silica (B1680970) nanoparticles.

| Silane Treatment of SiO₂ Nanoparticles | Flexural Strength (MPa) | Flexural Modulus (GPa) |

| No Silane (G0%) | 50.3 (± 4.5) | 2.1 (± 0.3) |

| 2 wt.% MPTS (G2%) | 55.8 (± 5.1) | 2.5 (± 0.2) |

| 10 wt.% MPTS (G10%) | 58.2 (± 3.9) | 2.8 (± 0.4) |

Note: Data is for 3-methacryloxypropyltrimethoxysilane as a representative example of a trimethoxysilane coupling agent in a nanocomposite.

Fiber-Reinforced Polymer Composites (e.g., Glass Fiber, Polyester)

This compound serves as a crucial coupling agent in fiber-reinforced polymer composites, particularly those utilizing glass fibers and polyester resins. The fundamental role of this organofunctional silane is to create a durable adhesive bond at the interface between the hydrophilic inorganic reinforcement (glass fibers) and the hydrophobic organic polymer matrix. Without such a coupling agent, the bond between the fiber and the resin can be compromised by moisture, leading to a significant decline in the composite's mechanical strength.

The chemical structure of the organic group in a silane coupling agent significantly influences its effectiveness in improving the strength properties of the composite under both wet and dry conditions sisib.com. In general-purpose applications, fiberglass is treated with a dilute aqueous sizing bath containing various ingredients, including a silane coupling agent sisib.com.

Mineral-Filled Thermosetting and Thermoplastic Resin Systems

In mineral-filled thermosetting and thermoplastic resin systems, this compound functions as a surface modifier and adhesion promoter. Mineral fillers such as silica, talc, and clay are often incorporated into polymers to enhance properties like stiffness, dimensional stability, and to reduce cost. However, the inherent incompatibility between the hydrophilic mineral surfaces and the hydrophobic polymer matrix can lead to poor filler dispersion, high viscosity, and compromised mechanical properties.

Organofunctional silanes address this incompatibility by treating the filler surface, making it more compatible with the polymer and easier to disperse . The trimethoxy groups of the silane react with the hydroxyl groups on the mineral filler's surface, while the methoxypropyl group interacts with the polymer matrix. This surface modification reduces the filler's tendency to agglomerate, leading to a more uniform dispersion within the resin.

The improved interfacial adhesion resulting from the use of this compound enhances the stress transfer from the polymer to the filler particles. This leads to improvements in the mechanical properties of the composite, such as tensile strength, flexural modulus, and impact resistance. The use of silane coupling agents can also improve the electrical properties and water resistance of mineral-filled composites.

High-Performance Cement-Based Composites

A review of the available scientific literature did not yield specific applications of this compound in high-performance cement-based composites. Research in this area, such as the development of Engineered Cementitious Composites (ECC), focuses on the use of various fibers (e.g., polyethylene, steel) and other admixtures to achieve high tensile strain capacity and fine crack width, but the specific use of this silane is not documented in the provided search results.

Hybrid Nanocomposites for Additive Manufacturing (e.g., 3D Printing) and Dental Restoratives

Regarding additive manufacturing, a review of the available literature did not provide specific examples of this compound being used in hybrid nanocomposites for 3D printing applications.

In the field of dental restoratives, a closely related derivative, 3-methacryloxypropyltrimethoxysilane (MPTS), is extensively used to enhance the properties of dental resin nanocomposites. Organosilanes have been utilized in dentistry for over five decades to form the interfacial bond between the polymer matrix and inorganic fillers ohi-s.com. MPTS, a bifunctional molecule, can react with the filler surface through its alkoxysilane groups and with the resin system via its methacrylate functional group nih.gov. This coupling improves the stress transference from the polymer to the inorganic fillers, reinforcing the composite and enhancing properties like flexural strength, while also reducing the hydrolytic degradation of the composite resin ohi-s.com.

The concentration of the silane coupling agent affects the physicochemical properties of nano-filled composites. Studies on MPTS have shown that an optimized quantity of the silane can produce materials that are more resistant to degradation in both their bulk and surface properties ohi-s.com.

| Property | Effect of MPTS Silanization |

| Filler-Matrix Adhesion | Enhanced |

| Stress Transfer | Improved |

| Flexural Strength | Increased |

| Hydrolytic Degradation | Reduced |

Interfacial Reinforcement Strategies in Polymer-Silica Composites

The interface between a polymer matrix and silica fillers is a critical factor in determining the performance of polymer-silica composites. Organofunctional silanes like this compound are instrumental in reinforcing this interface. A silane coupling agent enhances the adhesion between the polymer matrix and the inorganic filler cmu.edu.

The reinforcement mechanism involves the formation of a durable chemical bridge between the silica surface and the polymer matrix. The methoxy (B1213986) groups of the silane hydrolyze to form silanols, which then react with the silanol groups on the silica surface to form strong Si-O-Si bonds. The organofunctional group of the silane, in this case, the methoxypropyl group, then interacts and forms bonds with the polymer matrix.

Research on similar acrylic silane coupling agents has demonstrated that composites made with silane-treated glass laminates can have almost double the flexural strength of composites made from untreated laminates cmu.edu. Electron micrographs of fracture surfaces show that untreated fibers are smooth, whereas those from silane-treated glass are rougher, indicating the presence of polymer at the interface and confirming the improved adhesion cmu.edu.

| Silane Treatment | Flexural Strength | Fracture Surface |

| Untreated | Lower | Smooth fibers |

| Treated | Significantly Higher | Rougher fibers with polymer adhesion |

Catalytic and Sensing Applications

Synthesis of Supported Catalysts (e.g., RuCl3/ZrSBA-15-AP Systems)

A derivative of this compound, namely Trimethoxy[3-(methylamino)propyl]silane , finds application as a coupling agent in the synthesis of supported catalysts. Specifically, it is used in the preparation of RuCl3/ZrSBA-15-AP catalysts. These catalysts are utilized in the hydrogenation of CO2 to produce formic acid .

In this application, the silane is used to functionalize the SBA-15 support material. The trimethoxysilyl groups of the silane react with the surface of the SBA-15, anchoring the aminopropyl functional group to the support. This functionalized support then serves as a scaffold for the deposition of the active catalytic species, in this case, RuCl3 and Zirconium. The amino groups on the silane can act as anchoring sites for the metal complexes, influencing the dispersion and stability of the catalytic centers.

| Catalyst System | Silane Derivative | Application |

| RuCl3/ZrSBA-15-AP | Trimethoxy[3-(methylamino)propyl]silane | Hydrogenation of CO2 to formic acid |

Functionalization for Gas Sensing Technologies (e.g., Carbon Dioxide Detection)

The functionalization of materials with organosilanes, such as this compound, is a promising strategy for the development of advanced gas sensing technologies, particularly for the detection of carbon dioxide (CO2). The underlying principle involves the incorporation of functional groups that can selectively interact with CO2 molecules, leading to a measurable change in the material's properties.

Aminosilanes are particularly well-suited for CO2 sensing applications due to the reversible reaction between amine groups and CO2 in the presence of moisture. This interaction forms a carbamate, which can alter the optical or electrical properties of the sensing material. By grafting aminosilanes onto the surface of a substrate, a high density of CO2-receptive sites can be created, enhancing the sensitivity and selectivity of the sensor.

Research into aminosilane-functionalized materials for CO2 detection has demonstrated the viability of this approach. For instance, studies have shown that modifying black phosphorus nanosheets with amino polymers can enable the detection of trace amounts of CO2 at room temperature. Similarly, the synthesis of catalysts with silane coupling agents has been explored for the hydrogenation of CO2 to produce formic acid, highlighting the reactivity of these functionalized materials with carbon dioxide.

The general structure of silane coupling agents, represented as (RO)3-Si-R'-X, allows for a versatile approach to surface modification. The hydrolyzable alkoxy groups (RO) form strong bonds with inorganic substrates, while the organofunctional group (X), in this case, an amino or methoxypropyl group, is available for interaction with the target analyte. scispace.com This bifunctional nature is crucial for creating stable and effective sensing layers.

While direct research specifically detailing the use of this compound for CO2 sensing is an area of ongoing investigation, the principles established with other aminosilanes provide a strong foundation for its potential application. The presence of the methoxypropyl group, in conjunction with the trimethoxysilyl group, allows for tailored surface modification, potentially influencing the sensitivity and response time of the sensor.

Table 1: Research Findings on Aminosilane Functionalization for CO2 Interaction

| Application | Silane Used | Key Finding |

|---|---|---|

| CO2 Detection | Amino polymer on black phosphorus nanosheets | Enabled detection of trace amounts of CO2 at room temperature. |

| CO2 Hydrogenation | Silane coupling agent in RuCl3/ZrSBA-15-AP catalysts | Facilitated the conversion of CO2 to formic acid. |

Advanced Functional Materials

This compound serves as a key building block in the synthesis of organic-inorganic hybrid materials and Organically Modified Silicates (ORMOSILs). These materials have garnered significant interest due to their unique combination of properties, integrating the flexibility and functionality of organic polymers with the durability and rigidity of inorganic glasses.

The synthesis of these hybrid materials typically involves the sol-gel process, where the hydrolysis and condensation of organoalkoxysilane precursors, such as this compound, lead to the formation of a three-dimensional siloxane network. mdpi.com The organic component, the 3-methoxypropyl group, is covalently bonded to the silicon atom, ensuring a stable and homogeneous distribution of organic functionality throughout the inorganic matrix. mdpi.com

The versatility of this approach allows for the precise tuning of the material's properties by varying the nature of the organic group and the reaction conditions. For example, the incorporation of different organofunctional groups can impart specific characteristics, such as hydrophobicity, hydrophilicity, or reactivity, to the final material.

ORMOSILs derived from silsesquioxanes, which can be formed from precursors like (3-methacryloxypropyl) trimethoxysilane, demonstrate the potential for creating crosslinked hybrid materials. researchgate.net These materials can be blended with other polymers, such as vinylester resins, to create advanced composites with tailored mechanical and thermal properties. researchgate.net

The ability of silane coupling agents to bond with both organic and inorganic materials is fundamental to the creation of these hybrids. shinetsusilicones.com This intermediary role allows for the seamless integration of different material phases, leading to enhanced properties that are not achievable with either component alone. shinetsusilicones.com

Table 2: Properties of Organic-Inorganic Hybrid Materials

| Precursor Component | Resulting Material | Key Properties |

|---|---|---|

| Organoalkoxysilanes | Organic-Inorganic Hybrids | Combination of organic flexibility and inorganic durability. mdpi.com |

| Silsesquioxanes | Crosslinked ORMOSILs | Potential for tailored mechanical and thermal properties when blended with other polymers. researchgate.net |

Silane precursors, including this compound, are increasingly being explored for the fabrication of thin films for a variety of applications, most notably in energy storage systems like lithium-ion batteries. The use of silanes in thin film deposition offers several advantages, including the ability to create uniform coatings with controlled thickness and composition.

One of the primary methods for depositing silicon-containing thin films is chemical vapor deposition (CVD), where a precursor gas, such as silane, is introduced into a reaction chamber and decomposes on a heated substrate to form a thin film. google.com This technique allows for the deposition of crystalline or amorphous silicon, as well as silicon compounds like silicon carbide or silicon oxides. google.com

In the context of lithium-ion batteries, silicon is a highly attractive anode material due to its high theoretical charge capacity. However, it suffers from significant volume changes during charging and discharging, which can lead to pulverization and loss of electrical contact. westlake.edu.cn Thin film technology offers a potential solution to this problem by creating nanostructured silicon anodes that can better accommodate these volume changes.

Solution-based methods also provide a viable route for the fabrication of thin film electrodes. labpartnering.org In this approach, an alkoxide precursor is dissolved in a solvent to form a precursor solution, which is then deposited onto a substrate using techniques like spin-coating. labpartnering.org Subsequent heating at elevated temperatures crystallizes the material, forming the final thin film electrode. labpartnering.org

The choice of precursor and deposition method allows for the fine-tuning of the thin film's properties. For instance, the use of different silane precursors can influence the morphology and electrochemical performance of the resulting anode. Research is ongoing to optimize these processes for the large-scale manufacturing of high-performance, long-lasting lithium-ion batteries.

Table 3: Thin Film Fabrication Methods Using Silane Precursors

| Deposition Method | Precursor Form | Key Process | Application |

|---|---|---|---|

| Chemical Vapor Deposition (CVD) | Gas (e.g., silane) | Decomposition on a heated substrate. google.com | Silicon anodes for lithium-ion batteries. google.com |

| Solution-Based Deposition | Liquid (alkoxide solution) | Spin-coating followed by heating. labpartnering.org | Thin film electrodes for batteries. labpartnering.org |

In the field of polymeric membrane engineering, this compound and its derivatives are utilized to modify and enhance the performance of membranes for specific separation processes, such as methanol-selective pervaporation. Pervaporation is a membrane-based separation technique used for the separation of liquid mixtures, particularly azeotropic and close-boiling point mixtures.

The modification of polymeric membranes with silane coupling agents can significantly improve their selectivity and permeability. By incorporating silanes into the membrane structure, it is possible to alter the surface properties, such as hydrophilicity or hydrophobicity, and to introduce specific functional groups that can interact preferentially with one of the components in the feed mixture.

For instance, the use of an amino precursor, trimethoxy[3-(methylamino)propyl]silane, has been shown to induce the formation of microporous membranes that are highly selective for methanol (B129727) in pervaporation processes. The amino groups in the silane can interact with methanol molecules, facilitating their transport through the membrane while hindering the passage of other components.

Research has shown that modifying ZSM-5 zeolite with different silane coupling agents can enhance the hydrophobicity of the particles, leading to improved performance of polydimethylsiloxane (B3030410) (PDMS) membranes for the separation of trichloroethylene. mdpi.com While not directly focused on methanol separation, this demonstrates the principle of using silanes to tailor membrane properties for specific applications.

Table 4: Silane Modification of Polymeric Membranes for Pervaporation

| Silane Modifier | Membrane Type | Application | Key Improvement |

|---|---|---|---|

| Trimethoxy[3-(methylamino)propyl]silane | Microporous membrane | Methanol-selective pervaporation | High flux and selectivity for methanol. |

| n-octyltriethoxysilane, γ-methacryloxypropyltrimethoxysilane, γ-aminopropyltriethoxysilane | ZSM-5/PDMS Mixed Matrix Membrane | Trichloroethylene separation | Enhanced hydrophobicity and separation factor. mdpi.com |

The integration of silane compounds, such as this compound, into polymerizable liquid crystal (LC) materials represents an innovative approach to the development of advanced optical films. Liquid crystal polymers (LCPs) are a class of materials that combine the properties of polymers with the anisotropic characteristics of liquid crystals, making them suitable for a wide range of optical applications.

The incorporation of silane coupling agents into LCP formulations can serve several purposes. Firstly, the silane can act as a crosslinking agent, enhancing the mechanical stability and thermal resistance of the resulting optical film. The trimethoxy groups of the silane can undergo hydrolysis and condensation reactions, forming a robust siloxane network that reinforces the polymer structure.

Secondly, the organofunctional group of the silane, in this case, the methoxypropyl group, can be used to modify the properties of the liquid crystal material. This can include altering the alignment of the liquid crystal molecules, which in turn affects the optical properties of the film, such as its birefringence and light transmission characteristics.

Furthermore, silane coupling agents can be used to improve the adhesion of the LCP film to various substrates, which is a critical factor in the fabrication of optical devices. By forming strong covalent bonds with both the LCP and the substrate, the silane can ensure the long-term durability and reliability of the optical film.

While the specific use of this compound in polymerizable liquid crystal materials for optical films is a specialized area of research, the fundamental principles of silane chemistry suggest its potential for such applications. The ability to tailor the properties of LCPs through the incorporation of functional silanes opens up new possibilities for the design and fabrication of advanced optical components with enhanced performance and durability.

Table 5: Potential Roles of this compound in Polymerizable Liquid Crystal Materials

| Function | Mechanism | Potential Benefit |

|---|---|---|

| Crosslinking Agent | Hydrolysis and condensation of trimethoxy groups to form a siloxane network. | Enhanced mechanical stability and thermal resistance of the optical film. |

| Property Modifier | The methoxypropyl group can influence the alignment of liquid crystal molecules. | Tailored optical properties, such as birefringence and light transmission. |

| Adhesion Promoter | Formation of covalent bonds with both the LCP and the substrate. | Improved durability and reliability of the optical film. |

Characterization and Analytical Techniques in Trimethoxysilane Research

Spectroscopic Analysis of Silane (B1218182) Structure and Reaction Products

Spectroscopic techniques are indispensable for elucidating the molecular structure and monitoring the chemical reactions of trimethoxy(3-methoxypropyl)silane, such as hydrolysis and condensation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for tracking the hydrolysis and condensation of alkoxysilanes in real-time. researchgate.netnih.gov By analyzing the chemical shifts in ¹H, ¹³C, and ²⁹Si NMR spectra, researchers can identify the various transient intermediate species formed during these reactions. nih.gov

The hydrolysis of trimethoxysilanes, for instance, can be monitored by observing the changes in the ¹H NMR spectrum. researchgate.net For example, in the study of similar trimethoxysilanes, distinct peaks corresponding to the methoxy (B1213986) groups of the unhydrolyzed silane, partially hydrolyzed species, and fully hydrolyzed silanols can be identified and quantified. researchgate.net The rate of hydrolysis can be significantly influenced by factors such as pH and temperature. researchgate.netresearchgate.net

¹³C NMR provides complementary information on the carbon skeleton of the silane molecule, allowing for the assignment of peaks corresponding to the different carbon environments within the propyl and methoxy groups. researchgate.net Changes in these peaks can further corroborate the progress of hydrolysis and condensation reactions. researchgate.net

²⁹Si NMR is particularly crucial for directly observing the silicon environment and tracking the condensation process. researchgate.netunige.ch Different silicon species, such as monomers, dimers, and higher oligomers formed during condensation, give rise to distinct signals in the ²⁹Si NMR spectrum. nih.gov For instance, the chemical shifts in ²⁹Si NMR can distinguish between T⁰ (unreacted silane), T¹ (one siloxane bond), T² (two siloxane bonds), and T³ (a fully condensed three-dimensional network) structures. researchgate.net This technique allows for a quantitative assessment of the degree of condensation and the structure of the resulting polysiloxane network. researchgate.netnih.gov

Table 1: Representative NMR Data for Silane Hydrolysis and Condensation Monitoring

| Nucleus | Observation | Significance |

| ¹H | Appearance and disappearance of methoxy (Si-OCH₃) and silanol (B1196071) (Si-OH) proton signals. | Monitors the progression of the hydrolysis reaction. |

| ¹³C | Shifts in carbon signals of the methoxy and propyl groups. | Confirms changes in the local chemical environment during hydrolysis and condensation. |

| ²⁹Si | Appearance of signals corresponding to different condensation states (T¹, T², T³). | Provides direct evidence and quantification of the condensation process and network formation. |

This table is a generalized representation based on principles of NMR analysis of silanes.

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups and analyzing the chemical bonding in this compound and its derivatives. researchgate.netijera.com The FTIR spectrum reveals characteristic absorption bands corresponding to specific molecular vibrations.

Key vibrational bands for this compound include those for Si-O-C, C-H, and C-O bonds. researchgate.netresearchgate.net During hydrolysis and condensation, the FTIR spectrum undergoes significant changes. The decrease in the intensity of the Si-O-C bands and the appearance of a broad band associated with Si-OH stretching vibrations indicate the progress of hydrolysis. researchgate.net Subsequently, the formation of Si-O-Si bonds during condensation is evidenced by the emergence of a strong absorption band characteristic of the siloxane network. researchgate.netresearchgate.net

FTIR is also instrumental in confirming the successful grafting of the silane onto various substrates. ijera.com The presence of characteristic peaks from both the silane and the substrate material in the spectrum of the modified surface confirms the chemical bonding between them. ijera.combrookes.ac.uk

Table 2: Key FTIR Absorption Bands for this compound and its Reactions

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~2840 | C-H stretch (in O-CH₃) | Presence of methoxy groups. |

| ~1190, ~1080 | Si-O-C stretch | Indicates unhydrolyzed methoxysilane (B1618054) groups. |

| ~950 | Si-OH stretch | Formation of silanol groups upon hydrolysis. |

| ~1100-1000 | Si-O-Si stretch | Formation of siloxane network during condensation. |

| ~2940, ~2870 | C-H stretch (in propyl chain) | Confirms the presence of the alkyl chain. |

This table presents typical wavenumber ranges for the indicated functional groups.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical state of the atoms on a material's surface. aps.org In the context of this compound, XPS is particularly valuable for analyzing thin films and modified surfaces. brookes.ac.uklu.se

By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS can identify the elements present, such as Si, O, and C. High-resolution scans of the individual elemental peaks provide information about the chemical bonding environment. For instance, the Si 2p peak can be deconvoluted to distinguish between silicon in the silane molecule and silicon in a condensed siloxane network (Si-O-Si) or bonded to a substrate (e.g., Si-O-metal). brookes.ac.uk Similarly, the O 1s and C 1s spectra can provide insights into the different types of oxygen and carbon bonds present on the surface. lu.se This makes XPS a powerful tool for confirming the covalent attachment of the silane to a surface and for studying the chemical structure of the resulting layer. brookes.ac.uklu.se

Morphological and Microstructural Characterization

Microscopy techniques are essential for visualizing the surface morphology and internal microstructure of materials prepared using this compound.

Scanning Electron Microscopy (SEM) is widely used to examine the surface topography of coatings and the dispersion of particles within a matrix. brookes.ac.uknih.gov SEM provides high-resolution images of the sample surface by scanning it with a focused beam of electrons.

In research involving this compound, SEM can be used to assess the uniformity and integrity of silane coatings on various substrates. brookes.ac.uk It can reveal the presence of cracks, pores, or other defects that may affect the performance of the coating. When the silane is used as a coupling agent in composites, SEM can be employed to evaluate the dispersion of filler particles within the polymer matrix and to study the interfacial adhesion between the particles and the matrix. nih.gov

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure of materials, including the morphology and distribution of nanoparticles. researchgate.netnih.gov In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and an image is formed from the interaction of the electrons with the sample. nih.gov

When this compound is used in the synthesis of nanocomposites or for the surface modification of nanoparticles, TEM is an invaluable tool for characterizing the resulting materials. nih.govresearchgate.net It allows for the direct visualization of the nanoparticles, providing information on their size, shape, and aggregation state. nih.govresearchgate.net TEM can also be used to confirm the presence of a silane coating on the surface of nanoparticles and to assess its thickness and uniformity. researchgate.net

Atomic Force Microscopy (AFM) for Surface Roughness and Grafted Molecule Visualization

Atomic Force Microscopy (AFM) is a powerful tool for visualizing surfaces at the nanoscale, making it invaluable for assessing the effects of this compound grafting. High-resolution frequency modulation AFM (FM-AFM) has been successfully employed to directly visualize the covalent grafting of small molecules onto surfaces. nih.gov This technique confirms the presence and distribution of the grafted silane molecules, providing direct evidence of successful surface modification. nih.gov

X-ray Diffraction (XRD) for Material Structure and Crystallinity Determination

X-ray Diffraction (XRD) is a fundamental technique for investigating the structural properties of materials, including the degree of crystallinity. thermofisher.com In the context of this compound research, XRD is used to determine how the grafting of the silane affects the crystalline structure of the substrate material. The principle behind XRD is Bragg's Law (nλ = 2d sinθ), where the diffraction of X-rays by a crystalline lattice produces a pattern of peaks. utah.edu

Thermal and Physicochemical Analysis

Thermal Gravimetric Analysis (TGA) for Grafting Ratio Quantification and Thermal Stability Evaluation

Thermal Gravimetric Analysis (TGA) is a critical technique for quantifying the amount of this compound grafted onto a surface and for evaluating the thermal stability of the resulting material. mdpi.com The analysis involves measuring the change in mass of a sample as it is heated over time. mdpi.com

In a typical TGA experiment for a silane-modified material, the sample is heated from room temperature to a high temperature, often up to 1000°C. mdpi.com The resulting TGA curve shows weight loss at different temperatures, which corresponds to the decomposition of the grafted organic molecules. researchgate.net For instance, the thermal decomposition of methyl groups attached to silicon can be observed at around 550°C. researchgate.net By comparing the TGA curves of the unmodified and modified materials, the degree of grafting can be determined. mdpi.com This information is vital for optimizing the grafting process and for understanding the thermal limits of the functionalized material. mdpi.comnih.gov

Dynamic Light Scattering (DLS) for Particle Aggregation and Size Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution and aggregation of particles in a suspension. microtrac.com This method is based on the Brownian motion of particles in a liquid; smaller particles move faster than larger ones. microtrac.com When a laser beam passes through the sample, the scattered light intensity fluctuates due to this motion. researchgate.net These fluctuations are analyzed to determine the hydrodynamic diameter of the particles. microtrac.com

DLS is particularly useful in this compound research for monitoring the formation and stability of nanoparticles during sol-gel processes. nih.govusu.edu It can track condensation-induced turbidity and particle aggregation, providing insights into the reaction kinetics. nih.govusu.edu The technique is sensitive to changes in particle size and can detect the onset of aggregation, which is crucial for controlling the properties of the final material. nih.gov However, it's important to note that DLS has limitations when dealing with complex systems, such as those with high concentrations or non-spherical particles. nih.gov

Optical Turbidity Scanning (Turbiscan) for Reaction Kinetics Monitoring

Optical Turbidity Scanning, often performed with an instrument like the Turbiscan, is a valuable technique for monitoring the kinetics of reactions involving this compound in real-time. nih.gov This method is particularly adept at tracking the hydrolysis and condensation stages of sol-gel processes. nih.govusu.edu

The Turbiscan works by sending a light source through the sample and measuring both the transmitted and backscattered light. Changes in these signals over time provide information about particle size and concentration, thus monitoring the progress of the reaction. For instance, in the hydrolysis of an initially insoluble silane, the instrument can follow the reaction by monitoring the solubilization of the silane. nih.govusu.edu Simultaneously, it can track the increase in turbidity throughout the solution, which indicates the condensation of the silane and the formation of particles. nih.govusu.edu

Contact Angle Measurements for Surface Wettability Characterization

Contact angle measurements are a straightforward yet powerful method for characterizing the wettability of a surface that has been modified with this compound. The contact angle is the angle at which a liquid droplet interfaces with a solid surface. This angle provides a quantitative measure of the surface's hydrophobicity or hydrophilicity.

The grafting of this compound, an organosilane, is often intended to impart hydrophobic properties to a surface. rsc.org By measuring the contact angle of a water droplet on the surface before and after modification, the effectiveness of the silane treatment can be assessed. A higher contact angle indicates a more hydrophobic surface. For example, a surface treated with a silane can exhibit a water contact angle of 150°, indicating superhydrophobicity. nih.gov These measurements are essential for applications where controlling the interaction of the surface with water or other liquids is critical.

Electrochemical and Mechanical Property Assessment in Trimethoxysilane (B1233946) Research

The performance of materials incorporating this compound and related compounds is rigorously evaluated through a suite of analytical techniques. These methods assess both the electrochemical behavior, particularly in corrosion protection, and the mechanical integrity of the resulting films, coatings, and composites.

Electrochemical Techniques (e.g., EIS, Polarization Curves) for Corrosion Protection Performance

Electrochemical techniques are crucial for quantifying the effectiveness of silane-based coatings in preventing corrosion of metallic substrates. By immersing the coated metal in a corrosive solution (such as 3.5% NaCl), researchers can simulate environmental exposure and measure the protective properties of the silane layer. researchgate.netresearcher.life

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive method that provides detailed information about the coating's barrier properties and the corrosion processes occurring at the metal-coating interface. electrochemsci.orgmdpi.com The technique applies a small amplitude alternating potential over a range of frequencies and measures the resulting current. The impedance, which is the opposition to the flow of alternating current, is then plotted in Nyquist or Bode diagrams. A high impedance value, particularly at low frequencies, generally corresponds to superior corrosion resistance, as it indicates that the coating is effectively hindering the penetration of corrosive electrolytes. electrochemsci.org For instance, studies on hybrid films have shown that the composition of the silane sol, such as the molar ratio of Tetraethoxysilane (TEOS) to Trimethoxypropylsilane (TMPSi), significantly influences the protective qualities of the resulting film. researchgate.netresearcher.life

Potentiodynamic Polarization Curves are used to determine key corrosion parameters, such as the corrosion potential (Ecorr) and corrosion current density (icorr). palmsens.commdpi.com This is a destructive technique where the potential of the working electrode (the coated sample) is scanned relative to a reference electrode, and the resulting current is measured. mdpi.com The polarization curve reveals both the anodic (oxidation) and cathodic (reduction) behavior of the system. palmsens.com A lower corrosion current density and a more positive (or noble) corrosion potential typically signify better corrosion protection. electrochemsci.org These measurements allow for the calculation of the corrosion rate, providing a quantitative assessment of the silane coating's performance. gamry.com Research has demonstrated that silane films can significantly reduce the corrosion current density of substrates like anodized aluminum, with the specific formulation of the silane solution being a critical factor in achieving optimal protection. researchgate.netresearcher.lifesciexplore.ir

Table 1: Electrochemical Corrosion Parameters of Anodized Aluminum Coated with TEOS:TMPSi Hybrid Sols This table presents data from a study evaluating the corrosion resistance of anodized aluminum treated with hybrid sols of Tetraethoxysilane (TEOS) and Trimethoxypropylsilane (TMPSi) in different molar ratios, as determined by potentiodynamic polarization in a 3.5% NaCl solution.

| Sample (TEOS:TMPSi Molar Ratio) | Corrosion Potential (Ecorr) (V) | Corrosion Current Density (icorr) (A/cm²) |

| Untreated Anodized Al | -0.68 | 1.3 x 10⁻⁷ |

| 1:0.5 | -0.62 | 2.5 x 10⁻⁹ |

| 1:1 | -0.59 | 5.0 x 10⁻¹⁰ |

| 0.5:1 | -0.51 | 7.9 x 10⁻¹¹ |

Data adapted from a study on hybrid sol-gel coatings. The results indicate that the sample treated with a 0.5:1 molar ratio of TEOS to TMPSi exhibited the best corrosion resistance, evidenced by the most positive corrosion potential and the lowest corrosion current density. researchgate.netresearcher.life

Mechanical Testing (e.g., Shear Bond Strength, Tensile Strength, Young's Modulus) for Material Performance

Mechanical testing is essential to evaluate how trimethoxysilane compounds, acting as coupling agents or components in a composite matrix, affect the material's strength, stiffness, and durability.

Shear Bond Strength is a critical measure, especially in adhesive dentistry and coatings, that quantifies the adhesion between a silane-treated surface and another material, such as a resin composite. mdpi.comnih.gov The test involves bonding two substrates together and then applying a shearing force until the bond fails. Studies have shown that the application of silanes like γ-methacryloxypropyltrimethoxysilane (γ-MPTS) can significantly increase the shear bond strength between dental resins and various substrates like silica-coated alloys and ceramics. nih.gov43.230.198 The effectiveness can be influenced by factors such as silane concentration, solvent, and application time. mdpi.comnih.gov For example, research on silica-coated base and noble alloys found no significant difference in shear bond strength for silane drying times between 1 and 7 minutes, suggesting that shorter laboratory work times may be feasible without compromising bond integrity. 43.230.198

Table 2: Shear Bond Strength of Resin Composite to Silica-Coated Alloys with Varying Silane Drying Times This table shows the mean shear bond strength (in Megapascals, MPa) of a resin composite bonded to two different silica-coated alloys after treatment with a 3-methacryloxypropyltrimethoxysilane (MPS) solution, with varying drying times before resin application.

| Drying Time (min) | Wiron 99 (Base Alloy) Shear Bond Strength (MPa) | Degunorm (Noble Alloy) Shear Bond Strength (MPa) |

| 1 | 7.2 | 7.4 |

| 2 | 9.7 | 5.8 |

| 3 | 10.2 | 7.1 |

| 4 | 9.5 | 6.8 |

| 5 | 10.0 | 6.0 |

| 6 | 9.8 | 6.5 |

| 7 | 9.9 | 6.2 |

Data derived from an in-vitro study. The results showed that bond strengths to the base alloy were significantly higher than to the noble alloy at 2, 3, and 5 minutes. However, for each alloy, varying the drying time between 1 and 7 minutes did not produce a statistically significant difference in bond strength. 43.230.198

Tensile Strength and Young's Modulus are fundamental properties that describe a material's ability to resist being pulled apart and its stiffness, respectively. In polymer composites, silane coupling agents are used to treat fillers (like kenaf fibers or olive pomace flour) to improve their adhesion to the polymer matrix. ncsu.eduresearchgate.net This enhanced interfacial interaction allows for more effective stress transfer from the matrix to the stronger filler, resulting in a composite with higher tensile strength and a greater Young's modulus (stiffness). ncsu.edu For instance, treating kenaf fibers with 3-(trimethoxysilyl)propyl methacrylate (B99206) (TMS) was found to significantly increase both the tensile strength and tensile modulus of linear low-density polyethylene/polyvinyl alcohol/kenaf composites. ncsu.edu

Theoretical and Computational Investigations of Trimethoxysilane Chemistry

Molecular Modeling of Silane-Surface Interactions

Molecular modeling is a cornerstone for understanding how silane (B1218182) coupling agents like trimethoxy(3-methoxypropyl)silane adsorb and react on inorganic surfaces. These models provide a detailed picture of the orientation, conformation, and bonding of silane molecules, which are critical for tailoring surface properties and enhancing adhesion.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective in elucidating the mechanisms of surface reactions, including the grafting of silanes onto inorganic substrates. While specific DFT studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of its interaction can be inferred from studies on analogous alkoxysilanes, such as γ-glycidoxypropyltrimethoxysilane (GPS) and methyltrimethoxysilane (B3422404).

The grafting process of a trimethoxysilane (B1233946) typically involves two key chemical reactions: hydrolysis of the methoxy (B1213986) groups (–OCH₃) to form silanol (B1196071) groups (–Si-OH), and subsequent condensation of these silanols with hydroxyl groups on the substrate surface (e.g., –S-OH on silica (B1680970) or M-OH on a metal oxide surface). This results in the formation of stable covalent bonds (e.g., –S-O-Si or M-O-Si).

DFT calculations can model these steps to determine the most energetically favorable grafting configurations. Key findings from DFT studies on similar silanes, which are expected to be transferable to this compound, include:

Adsorption Energies: Calculations can predict the energy released when the silane molecule physically adsorbs onto the surface, indicating the initial strength of interaction.

Reaction Barriers: The energy barriers for the hydrolysis and condensation reactions can be calculated, providing insight into the reaction kinetics.

Bonding Configurations: DFT can identify the most stable configurations of the grafted silane, including whether it bonds to the surface through one, two, or three siloxane bridges (monodentate, bidentate, or tridentate grafting). The degree of cross-linking between adjacent silane molecules can also be modeled.

| Grafting Mode | Description | Typical Binding Energy (kJ/mol) | Resulting Bond |

|---|---|---|---|

| Physisorption | Initial weak interaction via hydrogen bonding between silane's oxygen atoms and surface hydroxyls. | -20 to -60 | Hydrogen Bonds |

| Monodentate Grafting | One covalent bond formed between the silane and the surface after hydrolysis of one methoxy group. | -80 to -120 | Si-O-Surface |

| Bidentate Grafting | Two covalent bonds formed between the silane and the surface. | -150 to -200 | Si-O-Surface |

| Tridentate Grafting | Three covalent bonds formed, leading to a very stable linkage. | -220 to -280 | Si-O-Surface |

Simulation of Polymer-Silane Composite Interfaces

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules. All-atom MD simulations, where every atom is explicitly represented, are particularly useful for studying the structure and dynamics of the polymer-silane interface. rsc.org

In a typical MD simulation of a composite system featuring this compound, a model would be constructed with a substrate (e.g., silica), a layer of grafted silane molecules, and a polymer matrix. The simulation would then track the trajectories of all atoms over time, allowing for the analysis of:

Polymer Chain Conformation: How the polymer chains arrange themselves near the silanated surface. The methoxypropyl group of the silane is expected to interact favorably with many polymer backbones, influencing their local conformation.

Interfacial Adhesion: The work of adhesion between the polymer and the silane layer can be calculated, providing a theoretical measure of how strongly the two phases are bound together.

Diffusion Dynamics: The simulation can reveal the mobility of polymer chains and small molecules (like water) at the interface. A well-structured silane layer can restrict polymer chain movement, leading to a stiffer interphase.

Interpenetration: The degree to which polymer chains entangle with the organofunctional part of the silane layer can be quantified, which is a key factor in load transfer.

MD simulations on similar systems, for instance involving glycidoxypropyltrimethoxy silane (GPS), have shown that the structure of the silane network (the degree of cross-linking) and its bonding to the surface significantly impact the mechanical properties of the interphase. nist.gov

Free-volume theory is a concept used in polymer science to relate many macroscopic properties of a polymer, such as its glass transition temperature (Tg), viscosity, and diffusion coefficients, to the microscopic "free volume" available between polymer chains. uni.lu The free volume is the unoccupied space that allows for segmental motion of the polymer chains.

In polymer composites, the presence of a filler and a coupling agent like this compound alters the free volume at the interface. uni.lu The application of free-volume theory can help predict these changes:

Mechanical Properties: A lower free volume at the interface generally corresponds to a denser, stiffer interphase, which can improve the modulus and strength of the composite.

Diffusion and Barrier Properties: The tortuosity and reduced free volume at the interface can hinder the diffusion of small molecules like water or gases, which is crucial for predicting the durability and environmental resistance of the composite.

The Vrentas-Duda free-volume diffusion model is an example of a framework that can be used to predict solvent diffusion coefficients in polymer systems based on free-volume parameters. nih.gov While specific predictive models for this compound composites are not widely published, the theoretical framework is well-established for making such predictions. uni.lunih.gov

Prediction of Reaction Pathways and Energetic Profiles

Understanding the chemical reactions that this compound undergoes is fundamental to controlling its application. The most important reactions are hydrolysis and condensation. Computational tools can predict the step-by-step mechanisms (reaction pathways) and the energy changes associated with them.

The hydrolysis of this compound proceeds in steps, with the sequential replacement of methoxy groups by hydroxyl groups. This is followed by the condensation of the resulting silanols with each other (to form siloxane networks, Si-O-Si) or with hydroxyl groups on a substrate.

Computational methods, often in conjunction with experimental techniques like NMR and IR spectroscopy, can be used to model these processes. nih.gov For instance, ab initio calculations can be employed to:

Determine Reaction Energetics: Calculate the change in Gibbs free energy (ΔG) for each step of the hydrolysis and condensation reactions. A negative ΔG indicates a spontaneous reaction.

Identify Transition States: Locate the transition state structure for each reaction step and calculate the activation energy (Ea). This provides a quantitative measure of the reaction rate.

Analyze Catalytic Effects: Model how catalysts (acids or bases) influence the activation energies, thereby explaining their role in accelerating the reactions.

Studies on the hydrolysis and condensation of similar molecules like methyltrimethoxysilane have provided a rich set of kinetic information on the formation of various transient intermediate species. nih.gov It is expected that this compound follows a similar reaction network.

| Reaction Step | General Equation | Description |

|---|---|---|

| 1. Hydrolysis (First step) | R-Si(OCH₃)₃ + H₂O → R-Si(OCH₃)₂(OH) + CH₃OH | One methoxy group is replaced by a hydroxyl (silanol) group. |

| 2. Hydrolysis (Complete) | R-Si(OCH₃)₂(OH) + 2H₂O → R-Si(OH)₃ + 2CH₃OH | All methoxy groups are hydrolyzed to form a silanetriol. |

| 3. Self-Condensation | 2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O | Two silanol molecules react to form a disiloxane. |

| 4. Surface Condensation | R-Si(OH)₃ + HO-Surface → (HO)₂Si(R)-O-Surface + H₂O | A silanol reacts with a surface hydroxyl group to form a covalent bond. |

| Note: R represents the 3-methoxypropyl group (CH₃OCH₂CH₂CH₂–). These reactions can be catalyzed by acid or base. |

Environmental and Long Term Stability Considerations for Trimethoxysilane Formulations

Hydrolytic Stability of Trimethoxysilane (B1233946) Products in Aqueous Environments

The rate of this hydrolysis is highly dependent on several factors:

pH: Hydrolysis is significantly faster in both acidic and basic conditions compared to a neutral pH. researchgate.net For analogous trimethoxysilanes, the hydrolysis half-life can vary dramatically with pH. For instance, trimethoxy(propyl)silane (B93003) is predicted to have a half-life of 2.6 hours at pH 7, which decreases to 0.2 hours at pH 4 and 0.1 hours at pH 9. europa.eu